molecular formula C25H22ClN3O3S B2399172 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 922597-61-3

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B2399172
CAS No.: 922597-61-3
M. Wt: 479.98
InChI Key: SCDXFITWTURQPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR data shows multiple peaks indicating the presence of various types of hydrogen atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR, IR, and mass spectral data . For example, the IR spectrum shows peaks corresponding to various functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

A study by Patel, Agravat, and Shaikh (2011) focuses on the synthesis of amide derivatives, including compounds related to the target molecule, which exhibited variable and modest antimicrobial activity against several strains of bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antagonistic Properties

Romero et al. (2012) describe the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), suggesting the potential of such compounds in therapeutic applications targeting this receptor (Romero et al., 2012).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties, indicating the utility of these compounds in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Analytical Chemistry Applications

Nyeborg, Pissavini, Lemasson, and Doucet (2010) validated an HPLC method for the simultaneous and quantitative determination of various organic UV-filters in cosmetics, demonstrating the relevance of chemical analysis in quality control and safety evaluation of cosmetic products (Nyeborg et al., 2010).

Tubulin Polymerization Inhibition

Prinz et al. (2017) reported on inhibitors of tubulin polymerization derived from tricyclic heterocycles, showcasing the potential of these compounds in cancer therapy by halting tumor growth and inducing cell cycle arrest (Prinz et al., 2017).

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-31-21-11-10-20(26)23-22(21)27-25(33-23)29-14-12-28(13-15-29)24(30)17-6-5-9-19(16-17)32-18-7-3-2-4-8-18/h2-11,16H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXFITWTURQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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